3-(Methoxyimino)-2-[2-(4-methoxyphenyl)hydrazono]propanenitrile
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Overview
Description
3-(Methoxyimino)-2-[2-(4-methoxyphenyl)hydrazono]propanenitrile is an organic compound that features both methoxyimino and hydrazono functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxyimino)-2-[2-(4-methoxyphenyl)hydrazono]propanenitrile typically involves the reaction of a methoxyimino compound with a hydrazono derivative. The reaction conditions may include:
Solvent: Common solvents like ethanol or methanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate temperatures ranging from 25°C to 100°C.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxime derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions could occur at the methoxyimino or hydrazono groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Oxime derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Possible use in the development of new therapeutic agents.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of 3-(Methoxyimino)-2-[2-(4-methoxyphenyl)hydrazono]propanenitrile would depend on its specific application. Generally, the compound may interact with biological targets through its reactive functional groups, forming covalent bonds or undergoing redox reactions.
Comparison with Similar Compounds
Similar Compounds
Methoxyimino Derivatives: Compounds with similar methoxyimino groups.
Hydrazono Derivatives: Compounds with similar hydrazono groups.
Properties
IUPAC Name |
(1E,2E)-N-(4-methoxyanilino)-2-methoxyiminoethanimidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-16-11-5-3-9(4-6-11)14-15-10(7-12)8-13-17-2/h3-6,8,14H,1-2H3/b13-8+,15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXOVGWJAGTJPT-AZBNNPQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C=NOC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(\C=N\OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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